molecular formula C20H12Na2O4S5 B14494538 Disodium 8,8'-trithiobis(1-naphthalenesulfinate) dihydrate CAS No. 63766-35-8

Disodium 8,8'-trithiobis(1-naphthalenesulfinate) dihydrate

Cat. No.: B14494538
CAS No.: 63766-35-8
M. Wt: 522.6 g/mol
InChI Key: PSCSJABYVDGLPH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium 8,8’-trithiobis(1-naphthalenesulfinate) dihydrate is a chemical compound with the molecular formula C₂₀H₁₄Na₂O₆S₃·2H₂O It is a disodium salt of a naphthalene derivative, characterized by the presence of three sulfur atoms and two sodium ions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 8,8’-trithiobis(1-naphthalenesulfinate) dihydrate typically involves the reaction of 1-naphthalenesulfinic acid with sulfur and sodium hydroxide. The reaction is carried out in an aqueous medium, followed by crystallization to obtain the dihydrate form. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the use of industrial reactors, precise control of reaction parameters, and efficient purification techniques to obtain high-purity disodium 8,8’-trithiobis(1-naphthalenesulfinate) dihydrate.

Chemical Reactions Analysis

Types of Reactions

Disodium 8,8’-trithiobis(1-naphthalenesulfinate) dihydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: It can be reduced to form thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfinic acid groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include sulfonic acids, thiols, and substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Disodium 8,8’-trithiobis(1-naphthalenesulfinate) dihydrate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of disodium 8,8’-trithiobis(1-naphthalenesulfinate) dihydrate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Naphthalenetetracarboxylic dianhydride: Another naphthalene derivative with different functional groups and applications.

    1,8-Bis(dimethylamino)naphthalene: A naphthalene derivative known for its strong basicity and unique structural properties.

Uniqueness

Disodium 8,8’-trithiobis(1-naphthalenesulfinate) dihydrate is unique due to the presence of three sulfur atoms and its ability to undergo various chemical reactions

Properties

CAS No.

63766-35-8

Molecular Formula

C20H12Na2O4S5

Molecular Weight

522.6 g/mol

IUPAC Name

disodium;8-[(7-sulfinatonaphthalen-1-yl)trisulfanyl]naphthalene-2-sulfinate

InChI

InChI=1S/C20H14O4S5.2Na/c21-28(22)15-9-7-13-3-1-5-19(17(13)11-15)25-27-26-20-6-2-4-14-8-10-16(29(23)24)12-18(14)20;;/h1-12H,(H,21,22)(H,23,24);;/q;2*+1/p-2

InChI Key

PSCSJABYVDGLPH-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C(C=C(C=C2)S(=O)[O-])C(=C1)SSSC3=CC=CC4=C3C=C(C=C4)S(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.